Octafluoropentanol
Description
Contextualization of Octafluoropentanol within Fluorinated Organic Chemistry Research
This compound, systematically named 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022), is a prominent member of the fluorotelomer alcohol (FTOH) family. nih.gov These compounds are characterized by a perfluorinated carbon chain capped with a non-fluorinated segment containing a functional group, in this case, a primary alcohol. The high electronegativity and small atomic radius of fluorine atoms impart unique properties to fluorinated organic compounds like this compound. chemenu.com These properties include high thermal stability, chemical inertness, and low surface energy. ontosight.ai
The presence of the partially fluorinated alkyl chain and the terminal hydroxyl group makes this compound a valuable reagent for introducing fluoroalkyl groups into other organic molecules. nih.gov This process is significant in modifying the chemical and physical properties of the target molecules, such as increasing their lipophilicity and metabolic stability. chemenu.com The electron-withdrawing effect of the fluorine atoms significantly influences the reactivity of the hydroxyl group, making its hydrogen-bonding capabilities weaker compared to non-fluorinated alcohols. ontosight.ai This unique combination of a reactive site and a fluorinated tail positions this compound as a key building block in the synthesis of a wide array of specialized chemical products.
Historical Trajectory and Evolution of Academic Inquiry into this compound
Academic and industrial interest in this compound and similar fluorinated compounds began to grow with the expansion of fluorine chemistry. Initially, its applications were in specialized fields, for instance, as a dye solvent in the production of CD-R and DVD-R media. chenguang-chemi.com The Merck Index, a long-standing encyclopedia of chemicals, has noted its use as a reagent for introducing fluoroalkyl groups into organic molecules. nih.gov
The evolution of analytical techniques has broadened the scope of research involving this compound. Spectroscopic methods have been crucial in characterizing the compound and its derivatives.
Spectroscopic Data for 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
| Technique | Description |
|---|---|
| ¹H NMR | Spectra have been recorded and are available for reference. nih.govchemicalbook.com |
| ¹³C NMR | The carbons of the fluoroalkyl moiety show chemical shifts between 105–115 ppm, with a strong signal at 65 ppm for the carbon linked to oxygen. nih.govcore.ac.uk |
| ¹⁹F NMR | Data is available for structural elucidation. nih.govimperial.ac.uk |
| IR Spectroscopy | FTIR spectra have been obtained using various techniques (Capillary Cell: Neat, ATR-IR, Vapor Phase). nih.gov |
| Mass Spectrometry | GC-MS data is available, often showing interpretable fragmentation patterns. nist.govnih.govnist.gov |
More recent academic inquiry has shifted towards its application in advanced materials and synthesis. For example, it has been used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals and in the preparation of Ag2S nanocrystals. chemicalbook.comfishersci.atthermofisher.com This demonstrates a trajectory from a specialized solvent to a functional component in nanotechnology.
Research Gaps and Future Perspectives in this compound Studies
Despite its established uses, several areas of research concerning this compound remain underexplored. A significant research gap exists in the development of greener and more efficient synthesis methods for this compound and its derivatives. While preparation methods exist, optimizing these for higher yield, lower environmental impact, and cost-effectiveness is a continuing goal. google.comresearchgate.net
Future research will likely focus on expanding its applications in high-performance materials. The synthesis of novel fluorinated polymers and copolymers using this compound-derived monomers, such as 1H,1H,5H-octafluoropentyl methacrylate (B99206), is a promising avenue. mdpi.comresearchgate.net These materials are sought after for their potential use in creating superhydrophobic surfaces, anti-fouling coatings, and biocompatible medical devices. ontosight.airesearchgate.net Further investigation into its role in organocatalysis and as a solvent in unique reaction environments could also yield significant discoveries. acs.org Another perspective is its use in the synthesis of complex molecules like functionalized metallo-phthalocyanines, where the fluorinated chains help to reduce aggregation. colab.ws
Interdisciplinary Significance of this compound in Modern Chemical Science
The unique properties of this compound have led to its application across multiple scientific disciplines, highlighting its interdisciplinary importance.
Materials Science : It serves as a precursor for fluorinated polymers and surface coatings that provide non-stick and chemically resistant properties. ontosight.ai For instance, 1H,1H,5H-octafluoropentyl methacrylate (OFPMA), synthesized from this compound, is grafted onto surfaces like polyether ether ketone (PEEK) to create anti-biofilm properties for medical implants. researchgate.netnih.gov
Pharmaceutical and Agrochemical Industries : The compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and pesticides. chenguang-chemi.comdataintelo.com The incorporation of its fluoroalkyl moiety can enhance the efficacy and stability of these products. chemenu.comdataintelo.com
Nanotechnology : In the synthesis of nanoparticles, this compound acts as a cosurfactant, influencing the size, shape, and surface properties of the resulting nanocrystals. fishersci.atsigmaaldrich.com
Analytical Chemistry : A derivative, 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF), is used as a derivatizing agent. It allows for the ultratrace determination of highly hydrophilic compounds in water by converting them into more volatile forms suitable for gas chromatography-mass spectrometry (GC-MS) analysis. core.ac.uk
Physical Organic Chemistry : Fluorinated alcohols like this compound are used as solvents to study reaction mechanisms and the effects of solvent polarity on chemical processes. Their unique solvent properties can influence reaction selectivity and efficiency, as seen in anodic phenol-arene cross-coupling reactions. acs.orgacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
39660-55-4 |
|---|---|
Molecular Formula |
C5H4F8O |
Molecular Weight |
232.07 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoropentan-1-ol |
InChI |
InChI=1S/C5H4F8O/c1-2(6,7)3(8,9)4(10,11)5(12,13)14/h14H,1H3 |
InChI Key |
KUGBQWBWWNPMIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(C(O)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Synthetic Chemistry
Established Synthetic Pathways to Octafluoropentanol
The synthesis of fluorinated alcohols like this compound involves specialized methods. While the direct synthesis from fundamental starting materials is a key industrial process, a significant area of its synthetic chemistry involves its use as a reactant to produce other valuable compounds.
Direct Synthesis Approaches (e.g., from glucose and 1-octafluoropentanol by Fischer method)
A notable synthetic application of 1-octafluoropentanol is in the direct synthesis of perfluoroalkylglucosides via the Fischer glycosidation reaction. mdpi.comwikipedia.org This reaction involves the etherification of glucose with 1-octafluoropentanol. researchgate.net The process is typically conducted by reacting a solution or suspension of glucose directly with an excess of 1-octafluoropentanol, which also serves as the solvent, in the presence of an acid catalyst. mdpi.comwikipedia.org The reaction is an equilibrium process, and using the alcohol in excess helps to shift the equilibrium toward the formation of the desired glucoside product. nih.gov Research has shown that this reaction can be carried out at 100°C under reduced pressure (26.7 kPa) for approximately 5 hours to yield the target octafluoropentylglucoside. researchgate.net
Catalytic Systems in this compound Synthesis
The Fischer glycosidation of glucose with 1-octafluoropentanol relies on acid catalysis to proceed. researchgate.net Both homogeneous and heterogeneous catalysts have been studied for this purpose. While homogeneous catalysts can achieve higher yields of over 40%, the resulting product often suffers from low purity. researchgate.net
Heterogeneous catalysts offer an alternative with improved product purity. researchgate.net A variety of solid acid catalysts have been investigated, including several types of zeolites and ion-exchange resins. mdpi.com Zeolites with different pore architectures such as ZSM-5, ZSM-12, MCM-22, and Beta have been employed. mdpi.comresearchgate.net Among these, Zeolite Beta demonstrated the highest glucose conversion, reaching 30%. mdpi.com Its performance was found to be comparable to that of other non-zeolitic heterogeneous catalysts like the ion-exchange resin Purolite and montmorillonite-type clays. mdpi.comresearchgate.net The optimal results, balancing a yield of over 30% with high product purity, were achieved using ion-exchange resins as the catalyst. researchgate.net
Synthesis of this compound Derivatives and Analogues
The hydroxyl group of this compound serves as a key functional handle for synthesizing a wide range of derivatives and for incorporating the octafluoropentoxy moiety into larger molecules and polymers.
Strategies for Functional Group Incorporation (e.g., using methacrylic acid)
A primary strategy for functional group incorporation is the esterification of the terminal hydroxyl group of this compound. This is exemplified by its reaction with acrylic or methacrylic acid to produce the corresponding fluorinated monomers. For instance, 1H,1H,5H-octafluoropentyl acrylate (B77674) (OFPA) is synthesized from 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) and acrylic acid. chemicalbook.com Similarly, copolymers of 1H,1H,5H-octafluoropentyl methacrylate (B99206) (OFPMA) have been prepared, indicating the successful incorporation of the methacrylate functional group. google.com These monomers are valuable precursors for the synthesis of fluorinated polymers.
Regioselective Functionalization in Complex Molecular Architectures (e.g., phthalonitrile (B49051) derivatives)
This compound can be used to introduce the octafluoropentoxy group into complex molecules with high regioselectivity. A prominent example is the synthesis of functionalized phthalonitrile derivatives, which are precursors to phthalocyanines. colab.wsworldscientific.com In one reported synthesis, 2,2,3,3,4,4,5,5-octafluoropentanol reacts with 4-(2′,3′,4′,5′,6′-pentafluorobenzyloxy)phthalonitrile. worldscientific.comresearchgate.net The reaction proceeds via a regioselective nucleophilic aromatic substitution, where the octafluoropentoxy group specifically displaces the fluorine atom at the para-position of the pentafluorobenzyloxy ring. worldscientific.comworldscientific.com This selective functionalization yields 4-[2′,3′,5′,6′-tetrafluoro-4′-(octafluoropentoxy)benzyloxy]phthalonitrile. colab.wsulakbim.gov.tr This intermediate can then undergo metal-templated cyclotetramerization to form the corresponding peripherally substituted metallo-phthalocyanines. colab.wsworldscientific.com
Polymerization-Based Synthesis of this compound-Containing Polymers
Monomers derived from this compound, such as octafluoropentyl acrylate (OFPA) and octafluoropentyl methacrylate (OFPMA), are readily polymerized to create fluorinated polymers with unique properties. sinocurechem.com These monomers exhibit good homopolymerization and copolymerization characteristics. sinocurechem.com
Various controlled polymerization techniques have been employed. For example, poly(OFPA) has been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. acs.org Single electron transfer-living radical polymerization (SET-LRP) has also been successfully used to polymerize OFPMA and OFPA in 2,2,2-trifluoroethanol (B45653) as a solvent, yielding polymers with controlled molecular weights and narrow distributions. rsc.org
Furthermore, this compound-containing monomers can be copolymerized with non-fluorinated monomers to tailor the properties of the final material. Copolymers of OFPMA with styrene (B11656) have been synthesized using dispersion polymerization in supercritical carbon dioxide. acs.org Copolymers of OFPMA and hydroxyethyl (B10761427) methacrylate (HEMA) have also been prepared. researchgate.net These polymerization strategies allow for the creation of a diverse range of materials, from fluorinated acrylic emulsions and resins to specialized block copolymers. sinocurechem.comresearchgate.net
Table 1: Summary of Synthetic Reactions Involving this compound
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| Fischer Glycosidation | Glucose, 1-Octafluoropentanol | Octafluoropentylglucoside | Acid catalysts (Zeolites, Ion-exchange resins) | mdpi.com, researchgate.net |
| Regioselective Substitution | 4-(2′,3′,4′,5′,6′-pentafluorobenzyloxy)phthalonitrile, 2,2,3,3,4,4,5,5-octafluoropentanol | 4-[2′,3′,5′,6′-tetrafluoro-4′-(octafluoropentoxy)benzyloxy]phthalonitrile | Nucleophilic aromatic substitution | worldscientific.com, worldscientific.com |
| Esterification | 1-Octafluoropentanol, Methacrylic acid/Acrylic acid | Octafluoropentyl methacrylate (OFPMA) / Octafluoropentyl acrylate (OFPA) | Standard esterification conditions | google.com, chemicalbook.com |
| RAFT Polymerization | Octafluoropentyl acrylate (OFPA) | Poly(octafluoropentyl acrylate) | Benzyl (B1604629) dithiobenzoate (RAFT agent), AIBN (initiator) | acs.org |
| SET-LRP | Octafluoropentyl methacrylate (OFPMA) | Poly(octafluoropentyl methacrylate) | Cu(0) wire/Me6-TREN, in TFE solvent | rsc.org |
| Dispersion Copolymerization | Octafluoropentyl methacrylate (OFPMA), Styrene | Poly(styrene-co-OFPMA) | AIBN (initiator), in supercritical CO2 | acs.org |
Supercritical Dispersion Polymerization for Fluoric Copolymers
Supercritical carbon dioxide (scCO₂) has emerged as a critical medium for the synthesis of fluorinated polymers, offering an alternative to traditional organic solvents. researchgate.net The dispersion polymerization of monomers like octafluoropentyl methacrylate (OFPMA) in scCO₂ allows for the creation of specialized fluoric copolymers. researchgate.netnih.gov
In these processes, copolymers of styrene and OFPMA, denoted as p(styrene-co-OFPMA), have been synthesized. nih.gov The polymerization is typically initiated by a radical initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN), and stabilized by a surfactant to ensure proper dispersion of the monomers in the supercritical fluid. nih.gov Research has explored how varying the monomer ratios and initiator concentrations affects the resulting copolymer's properties. nih.govresearchgate.net For instance, the synthesis of poly(methyl methacrylate-co-OFPMA) [P(MMA-co-OFPMA)] has also been successfully demonstrated using this method. researchgate.net
The phase behavior of these copolymers in various supercritical fluids is a key area of study, with cloud-point data indicating how temperature and pressure influence solubility. researchgate.netnih.gov For example, binary mixtures of p(styrene-co-OFPMA) with supercritical dimethyl ether (sc-CH₃OCH₃) exhibit a lower critical solution temperature (LCST), while mixtures with other supercritical solvents show different phase behaviors. nih.gov
| Styrene:OFPMA Ratio | AIBN Initiator (wt %) | Polymerization Temperature (K) | Polymerization Pressure (MPa) |
|---|---|---|---|
| 40:1 | 1.0, 2.0, 3.0 | 343.2 | 30 |
| 30:1 | 1.0, 2.0, 3.0 | 343.2 | 30 |
| 20:1 | 1.0, 2.0, 3.0 | 343.2 | 30 |
Zwitterionic Ring-Opening Polymerization for Cyclic Polyethers
Zwitterionic ring-opening polymerization (ZROP) is a synthetic route that can produce cyclic polymers, or macrocycles, from strained heterocyclic monomers. mdpi.comresearchgate.net This mechanism proceeds without a traditional protic initiator, instead relying on the formation of a zwitterionic species that propagates the polymerization. mdpi.com
In the context of fluorinated compounds, ZROP has been used to generate cyclic polyethers decorated with peripheral functional groups, including fluorinated aliphatic chains. researchgate.net A proposed mechanism involves a catalyst, such as B(C₆F₅)₃, reacting with a glycidyl (B131873) monomer to create a macrozwitterion. This species contains both a positively and negatively charged group, which allows for further monomer addition and eventual cyclization. researchgate.net While direct polymerization of an this compound-derived monomer via ZROP is not detailed, the synthesis of polyethers with fluorinated side chains demonstrates the potential of this method for creating novel fluorinated macrocycles. researchgate.net The polymerization of trimethylene carbonate (TMC) catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in the absence of an alcohol initiator is another example that proceeds via a zwitterionic mechanism to yield cyclic polymers. mdpi.com
Thiol-Ene Reactions for Allyl Ether Derivatives
The thiol-ene reaction is a highly efficient and versatile "click chemistry" reaction that involves the addition of a thiol to an alkene (ene) to form a thioether. wikipedia.org This reaction can be initiated by radicals (via heat or light) or catalyzed by a nucleophile/base, typically resulting in an anti-Markovnikov addition product. wikipedia.org
A key application involving an this compound derivative is the functionalization of octa(3-thiopropyl)silsesquioxane (SSQ-8SH) using allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether. mdpi.comresearchgate.net In this research, new partially substituted derivatives of SSQ-8SH were synthesized through a radical-initiated thiol-ene reaction. mdpi.com The study compared the efficacy of a thermal initiator (AIBN) and a photoinitiator (DMPA) in promoting the reaction. mdpi.comresearchgate.net This method allows for the covalent attachment of the octafluoropentyl moiety to a silsesquioxane core, creating novel hybrid organic-inorganic materials. mdpi.com
| Thiol Source | Ene Source (this compound Derivative) | Initiator Type | Example Initiators |
|---|---|---|---|
| Octa(3-thiopropyl)silsesquioxane (SSQ-8SH) | Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether | Radical (Thermal or Photo) | AIBN, DMPA |
Synthesis of Fluorinated Sulfides, Sulfoxides, and Sulfones
The synthesis of sulfur-containing fluorinated heterocycles is an area of significant interest due to the unique properties these compounds exhibit. Cycloaddition reactions are a powerful methodology for creating these structures. uzh.ch
One notable example involving an octafluoropentyl group is the synthesis of 2,3-bis(benzylthio)-2,3-bis(octafluoropentyl)-1,4-dithiane. uzh.ch This compound was produced through the dimerization of a thiocarbonyl S-methanide, which was generated in situ from a dithioester reacting with diazomethane. uzh.ch The resulting 1,4-dithiane (B1222100) derivative features two octafluoropentyl substituents in a cis-configuration within the six-membered ring. uzh.ch This demonstrates a specific pathway to incorporate paired octafluoropentyl groups into a sulfur-containing heterocyclic framework. General methods for creating fluorinated sulfur compounds often involve the reaction of fluorinated building blocks, such as fluorinated thioketones or alkenes, in cycloaddition reactions or the use of deoxyfluorination reagents on sulfur-containing precursors. uzh.chbrynmawr.edu
Advancements in Green Synthesis Approaches for this compound Compounds
Green chemistry principles aim to reduce the environmental impact of chemical processes by using less hazardous substances and more sustainable methods. mdpi.commdpi.com This includes the use of eco-friendly solvents, biological reducing agents, and efficient reaction systems like fluorous biphase systems. jetir.orgnih.gov
One report notes the use of octafluoropentyl geranyl ester in the context of the green synthesis of zinc oxide nanoparticles, highlighting the integration of fluorinated compounds into environmentally benign processes. uobasrah.edu.iq Green synthesis often utilizes renewable and biodegradable resources, such as plant extracts, which contain phytochemicals that can act as reducing and capping agents for nanoparticle formation. mdpi.comnih.gov
Application of Fluorous Biphase Systems in Synthetic Procedures
Fluorous Biphase Systems (FBS) represent a significant advancement in green chemistry, particularly for catalyst recovery and product purification. tcichemicals.comtcichemicals.com An FBS consists of a fluorous solvent (like a perfluoroalkane) and a conventional organic solvent that are immiscible at room temperature but can become a single phase upon heating. tcichemicals.comgreyhoundchrom.com
Highly fluorinated compounds, such as this compound, are characterized by their high solubility in fluorous solvents and insolubility in many organic solvents or water. tcichemicals.com This property, termed "fluorophilicity," is central to FBS. tcichemicals.comresearchgate.net A catalyst can be modified with a "fluorous tag," making it soluble only in the fluorous phase. After a reaction is conducted in a homogeneous phase at elevated temperature, cooling the system causes the phases to separate. The product remains in the organic phase while the expensive, and often toxic, catalyst is sequestered in the fluorous phase, which can be easily separated and reused. tcichemicals.comtcichemicals.com This technique minimizes waste and improves the economic and environmental profile of the synthesis. tcichemicals.com The principles of FBS have also been applied to the synthesis of fluorous-capped nanoparticles within fluorinated microemulsions. worktribe.com
Exploration of Alternative Solvents in this compound Chemistry
The search for green alternative solvents is driven by the need to replace volatile, toxic, and environmentally harmful organic solvents. jetir.orgresearchgate.net Key alternatives include water, ionic liquids, and supercritical fluids. jetir.org
Supercritical Carbon Dioxide (scCO₂): As detailed in section 2.2.3.1, scCO₂ is a non-toxic, non-flammable, and sustainable solvent used for the polymerization of fluorinated monomers like octafluoropentyl methacrylate. researchgate.netnih.gov It offers a clean reaction medium from which the product can be easily separated.
Cyclopentyl Methyl Ether (CPME): CPME has been developed as a greener alternative to traditional ether solvents like THF and diethyl ether. manufacturingchemist.com It is more hydrophobic, has a higher boiling point and flash point, and is less prone to forming explosive peroxides, making it a safer and more efficient process solvent. manufacturingchemist.com
Fluorous Solvents: Besides their use in biphase systems, fluorous solvents themselves can be considered alternative solvents. This compound's ability to act as a solvent for other fluorinated compounds makes it relevant in this context, facilitating the synthesis of complex fluorinated molecules in a compatible medium. chemimpex.com
| Solvent | Type | Key Green Chemistry Attributes |
|---|---|---|
| Tetrahydrofuran (THF) | Traditional (Ether) | Low boiling point, peroxide formation, water-soluble (difficult to recover). manufacturingchemist.com |
| Cyclopentyl Methyl Ether (CPME) | Alternative (Ether) | Higher boiling point, low peroxide formation, hydrophobic (easy separation from water). manufacturingchemist.com |
| Supercritical CO₂ | Alternative (Supercritical Fluid) | Non-toxic, non-flammable, tunable properties, easy product separation. jetir.org |
| Fluorous Solvents | Alternative (Fluorinated) | Immiscible with organic/aqueous phases, enables catalyst recycling in biphase systems. jetir.org |
Reactivity and Reaction Mechanisms
Mechanistic Investigations of Octafluoropentanol in Chemical Reactions
Mechanistic studies are crucial for understanding and optimizing chemical reactions. uchicago.eduox.ac.uk In the context of this compound, research has focused on how its distinct properties influence reaction pathways. The presence of the octafluoropentyl group can significantly alter the electronic environment of the hydroxyl group, affecting its acidity and nucleophilicity. While specific mechanistic studies solely on this compound are not extensively detailed in the provided results, the principles of how fluorinated alcohols, in general, participate in reactions can be inferred. For instance, in oxidation reactions, the electron-withdrawing nature of the fluorinated chain can impact the ease of oxidation of the alcohol to the corresponding aldehyde or carboxylic acid.
Role of this compound in Electro-Organic Synthesis Mechanisms
Electro-organic synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive reactions. researchgate.netorientjchem.orgrsc.org Fluorinated alcohols like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) have been shown to be highly effective solvents in electro-organic synthesis, and similar principles can be applied to this compound. thieme-connect.de These solvents can modulate the reactivity of substrates and intermediates. thieme-connect.de
Influence on Oxidation Potentials and Nucleophilicity
Fluorinated solvents can significantly influence the oxidation potentials and nucleophilicity of substrates in electrochemical reactions. thieme-connect.de The low nucleophilicity and high ionizing power of these solvents can stabilize cationic intermediates, preventing side reactions and promoting desired transformations. thieme-connect.de For example, in the anodic oxidation of certain organic molecules, the use of a fluorinated alcohol as a solvent can lead to cleaner reactions and higher yields of the desired products by minimizing over-oxidation. thieme-connect.de The strong hydrogen-bonding ability of fluorinated alcohols can also play a crucial role in solvating and stabilizing reactive species, thereby directing the reaction pathway. thieme-connect.de While direct data on this compound's specific influence is limited, its structural similarity to other fluorinated alcohols suggests it would have a comparable impact on modulating oxidation potentials and nucleophilicity in electro-organic synthesis. thieme-connect.deresearchgate.net
Reaction Dynamics in CO2 Capture Systems Utilizing this compound as a Solvent Component
Solvent-based carbon capture is a key technology for reducing greenhouse gas emissions. carbonclean.com The process typically involves the absorption of CO2 into a solvent, followed by regeneration of the solvent and release of the captured CO2. carbonclean.com While conventional solvents are often amine-based, research is exploring non-aqueous and hybrid solvent systems to improve efficiency and reduce the energy penalty associated with regeneration. googleapis.commit.edu
Polymerization Mechanisms of this compound-Derived Monomers
Polymers derived from fluorinated monomers often exhibit desirable properties such as thermal stability and chemical resistance. researchgate.net Monomers derived from this compound can be polymerized through various mechanisms. researchgate.net
Radical-Mediated Polymerization Kinetics
Radical polymerization is a common method for producing polymers from vinyl monomers. wikipedia.orgfujifilm.com This process involves three main steps: initiation, propagation, and termination. chandra-asri.com The kinetics of radical polymerization are influenced by the reactivity of the monomer and the stability of the propagating radical. In the case of monomers derived from this compound, such as 1H,1H,5H-octafluoropentyl methacrylate (B99206) (OFPMA), the bulky and highly electronegative octafluoropentyl group can influence the polymerization kinetics. researchgate.net The rate of polymerization and the molecular weight of the resulting polymer are key parameters studied in these kinetic investigations. nih.govresearchgate.net
Table 1: Key Stages of Radical Polymerization
| Stage | Description |
|---|---|
| Initiation | Formation of active radical species from an initiator, which then react with a monomer molecule to start the polymer chain. chandra-asri.com |
| Propagation | The successive addition of monomer units to the growing polymer chain radical. chandra-asri.com |
| Termination | The cessation of chain growth, which can occur through the combination or disproportionation of two growing chain radicals. uomustansiriyah.edu.iq |
Ring-Opening and Cyclization Processes
Ring-opening polymerization (ROP) is another important polymerization method, particularly for cyclic monomers. wikipedia.orgmdpi.com This process is often driven by the relief of ring strain and can be initiated by cationic, anionic, or radical species. wikipedia.org Monomers derived from this compound that possess a cyclic structure, such as cyclic ethers or lactones with a fluorinated side chain, could potentially undergo ROP. researchgate.netrsc.org The mechanism of ROP involves the attack of the initiator on the cyclic monomer, leading to the opening of the ring and the formation of a linear propagating species. wikipedia.org In some cases, intramolecular "backbiting" reactions can lead to the formation of cyclic polymers, a process known as cyclization. researchgate.net
Table 2: Comparison of Polymerization Mechanisms
| Mechanism | Monomer Type | Key Feature |
|---|---|---|
| Radical Polymerization | Vinyl monomers wikipedia.org | Involves free-radical intermediates. fujifilm.com |
| Ring-Opening Polymerization | Cyclic monomers wikipedia.org | Driven by the relief of ring strain. wikipedia.org |
Studies on Dehydrofluorination and Degradation Pathways of this compound Derivatives
Research into the reactivity of this compound and its derivatives reveals specific pathways for their decomposition, primarily through dehydrofluorination and thermal degradation. These studies are crucial for understanding the environmental fate and potential transformation of these compounds.
One area of investigation has been the thermal treatment of gas-phase fluorotelomer alcohols (FTOHs), a class of compounds that includes this compound. In a study examining the use of calcium oxide (CaO) as a treatment medium, the removal and destruction of various FTOHs were assessed at temperatures ranging from 200 to 800 °C. researchgate.net The findings indicated that at lower temperatures (200 - 600 °C), the primary FTOH partially degrades, leading to the formation of other PFAS compounds. researchgate.net However, at temperatures exceeding 600 °C, the presence of CaO effectively prevented the formation of or removed nearly all of these secondary products. researchgate.net
The degradation of derivatives of this compound, such as 2-propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, can potentially lead to the formation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol (B1584022) or pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-. industrialchemicals.gov.au The latter is considered a short-chain polyfluorinated carboxylic acid and is expected to be persistent in the environment. industrialchemicals.gov.au
The thermal decomposition of fluorinated polyurethanes, which can be synthesized from fluorinated alcohols like this compound, has also been studied. These materials exhibit decomposition onset temperatures between 247–330 °C. mdpi.com
Furthermore, the dehydrofluorination of 2,2,3,3,4,4,5,5-octafluoropentyl benzyl (B1604629) sulfide, sulfoxide, and sulfone has been shown to occur under the action of bases. researchgate.net This reaction highlights a potential pathway for the transformation of this compound derivatives in basic environments.
Investigations into the purification of fluorinated alcohols have also shed light on their degradation. Thermal treatment at temperatures above 175 °C in the presence of water and a base has been employed to degrade impurities such as perfluoroalkanoic acids and their esters. google.com
The table below summarizes the conditions and outcomes of various degradation studies involving this compound and its derivatives.
| Derivative/Compound Class | Treatment Method/Conditions | Key Findings | Reference |
| Gas-Phase Fluorotelomer Alcohols (FTOHs) | Thermal treatment with CaO (200-800 °C) | Partial degradation and formation of other PFAS at 200-600 °C. Near complete removal of secondary products above 600 °C. | researchgate.net |
| 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester | Environmental Degradation | Potential to degrade to 2,2,3,3,4,4,5,5-octafluoro-1-pentanol and pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro-. | industrialchemicals.gov.au |
| Fluorinated Polyurethanes | Thermal Decomposition | Decomposition onset temperature between 247–330 °C. | mdpi.com |
| 2,2,3,3,4,4,5,5-Octafluoropentyl benzyl sulfide, sulfoxide, and sulfone | Reaction with Bases | Undergoes dehydrofluorination. | researchgate.net |
| Fluorinated Alcohols with Impurities | Thermal treatment (>175 °C) with water and base | Degradation of perfluoroalkanoic acid and ester impurities. | google.com |
| 1H,1H,5H-Octafluoropentyl Acrylate (B77674) | Hazardous Decomposition | Can produce Carbon dioxide, Carbon monoxide, and Hydrogen fluoride. | tcichemicals.com |
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Octafluoropentanol Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including fluorinated compounds like this compound. scholaris.ca By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. nih.govauremn.org.br
¹H, ¹⁹F, and ¹³C NMR for Structural Elucidation
The structural confirmation of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol relies on the combined interpretation of proton (¹H), fluorine-19 (¹⁹F), and carbon-13 (¹³C) NMR spectra. nih.govrsc.org Each of these techniques probes a different nucleus within the molecule, offering complementary pieces of the structural puzzle. marquette.edunih.gov
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the molecule. chemicalbook.com The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom typically appear as a triplet, a result of coupling with the adjacent difluoromethylene group. The single proton of the terminal difluoromethyl group (-CHF₂) presents as a triplet of triplets due to coupling with the adjacent difluoromethylene group and the geminal fluorine atoms.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to the high sensitivity and natural abundance of the ¹⁹F nucleus. scholaris.calcms.cz The spectrum of this compound displays distinct signals for the different fluorine environments within the molecule. spectrabase.com The chemical shifts and coupling patterns provide definitive information about the arrangement of the fluorine atoms along the carbon chain. ucsb.edualfa-chemistry.comcolorado.edu
¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR provides crucial information about the carbon skeleton of the molecule. savemyexams.com The spectrum of this compound shows distinct peaks for each unique carbon atom in the structure. nih.govchemicalbook.com The chemical shifts are influenced by the high electronegativity of the attached fluorine atoms, causing significant downfield shifts for the fluorinated carbons. savemyexams.com
| Nucleus | Position | Typical Chemical Shift (δ) ppm | Multiplicity |
| ¹H | -CH ₂OH | ~3.9 | Triplet |
| ¹H | -CH F₂ | ~6.1 | Triplet of Triplets |
| ¹⁹F | F₂CF ₂CHF₂ | Complex Multiplet | - |
| ¹⁹F | CH₂CF ₂ | Complex Multiplet | - |
| ¹⁹F | CF ₂CHF₂ | Complex Multiplet | - |
| ¹³C | C H₂OH | ~60 | - |
| ¹³C | -C F₂- | ~105-120 | - |
| ¹³C | C HF₂ | ~108 | - |
Elucidation of Molecular Conformation and Dynamics
Beyond simple structural elucidation, NMR spectroscopy is a powerful tool for investigating the conformational preferences and dynamic behavior of molecules in solution. nih.govauremn.org.br The rotational freedom around the carbon-carbon single bonds in the this compound chain leads to a variety of possible spatial arrangements, or conformers. auremn.org.br
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space interactions between nuclei, providing insights into the predominant conformations. mdpi.com Furthermore, variable temperature NMR studies can reveal information about the energy barriers to bond rotation and the relative populations of different conformers at various temperatures. This understanding of the molecule's three-dimensional structure and flexibility is crucial for predicting its interactions and reactivity.
Vibrational Spectroscopy for this compound and its Derivatives
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. horiba.comedinst.com These methods are highly sensitive to the types of chemical bonds present and their immediate chemical environment, making them valuable for the characterization of this compound and its derivatives. nih.govresearchgate.net
Infrared (IR) and Raman Spectroscopic Analysis of Chemical Bonds
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nist.gov The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups within the molecule. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong absorptions in the 1000-1300 cm⁻¹ range are characteristic of C-F stretching vibrations. The C-H stretching vibrations typically appear around 2900-3000 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. horiba.comrenishaw.com It is based on the inelastic scattering of monochromatic light. horiba.com Raman spectra can also reveal information about the C-F and C-C bond vibrations within the fluorinated chain. worldscientific.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H Stretch | 3200-3600 | IR |
| C-H Stretch | 2900-3000 | IR, Raman |
| C-F Stretch | 1000-1300 | IR, Raman |
| C-O Stretch | 1050-1150 | IR |
| C-C Stretch | 800-1200 | Raman |
Correlation of Spectral Data with Molecular Structure
The correlation of the observed spectral bands with specific molecular vibrations allows for a detailed confirmation of the structure of this compound. renishaw.com For instance, the presence and position of the O-H stretch confirm the alcohol functionality, while the intense C-F stretching bands are a clear indicator of the extensive fluorination of the carbon backbone. By comparing the experimental spectra with those of related compounds or with theoretically calculated spectra, a high degree of confidence in the structural assignment can be achieved. Any shifts in band positions or changes in intensity in the spectra of this compound derivatives can provide valuable information about the structural modifications.
Mass Spectrometry for this compound Compound Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. nist.gov It is a highly sensitive method for determining the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. researchgate.net
For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed. nih.govnist.gov In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with a stationary phase in a gas chromatograph. The separated components then enter the mass spectrometer.
MALDI-TOF-MS for Polymeric Systems
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a powerful technique for the analysis of synthetic polymers, providing absolute molecular weights and structural information. waters.combruker.comfrontiersin.org This method is advantageous over traditional techniques like gel permeation chromatography (GPC) which only provide relative molecular weights. waters.com
In the context of polymeric systems involving this compound, such as poly(octafluoropentyl acrylate) (POFPA), MALDI-TOF-MS can be utilized to determine key parameters. escholarship.org These include the average molecular weights (both number-average, Mn, and weight-average, Mw), polydispersity, the mass of repeating monomer units, and the mass of end-groups. waters.com For instance, analysis of a polymer like polystyrene using MALDI-TOF-MS allows for the direct calculation of Mn and Mw from the resulting spectrum, as well as the polydispersity index (D = Mw/Mn). waters.com The technique can also confirm the polymer's structure by accurately determining the masses of the oligomers, which aids in end-group analysis and product confirmation. waters.com
While highly effective for polymers with narrow molecular weight distributions (polydispersity <1.2), MALDI-TOF-MS has limitations with more polydisperse polymers. waters.com To overcome this, it can be coupled with GPC in an off-line manner, where GPC fractions are collected and then analyzed by MALDI-TOF-MS. waters.com
| Parameter | Description | Application in this compound Polymer Analysis |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Determined directly from the MALDI-TOF spectrum to understand the average size of POFPA chains. waters.com |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is biased towards heavier molecules. | Also calculated from the spectrum to provide information on the distribution of larger polymer chains. waters.com |
| Polydispersity Index (D) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A key indicator of the uniformity of the polymerization process for POFPA. waters.com |
| Repeating Unit Mass | The mass of the monomer unit that constitutes the polymer chain. | Confirms the incorporation of the octafluoropentyl acrylate (B77674) monomer into the polymer. waters.com |
| End-Group Mass | The mass of the chemical groups at the ends of the polymer chain. | Provides structural confirmation of the initiator and termination steps in the polymerization of POFPA. waters.com |
GC-MS and LC-MS for Trace Analysis and Compound Identification
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the trace analysis and identification of this compound and related compounds. researchgate.netacs.orgmdpi.comeag.com
GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds. eag.comthermofisher.com For trace analysis, techniques such as thermal desorption can be coupled with GC-MS to quantify low levels of fluorotelomer alcohols, a class of compounds related to this compound. nih.gov Method development for such analyses includes determining instrument detection limits (IDLs), which for some fluorotelomer alcohols have been found to be in the range of 0.07–0.09 ng/tube. nih.gov For solid samples, solvent extraction, outgassing, or pyrolysis can be employed to prepare the sample for GC-MS analysis. eag.com
LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying compounds in complex mixtures. mdpi.comdrawellanalytical.com In the context of per- and polyfluoroalkyl substances (PFAS), LC-MS is a primary analytical technique. epa.gov It allows for the identification of known and unknown analytes in a sample. epa.gov For unknown compounds, tandem mass spectrometry (LC-MS/MS) is used, and if an analytical standard is available, quantification can be performed. epa.govnih.gov
A study on the derivatization of hydrophilic compounds using 2,2,3,3,4,4,5,5-octafluoropentyl chloroformate (OFPCF), a derivative of this compound, utilized GC-MS for analysis. acs.org The electron capture negative ionization (ECNI) mass spectrum of the OFPCF derivative showed characteristic fragment ions, aiding in its identification. acs.org
| Technique | Analyte Type | Key Application for this compound | Research Finding Example |
| GC-MS | Volatile & Semi-volatile compounds | Trace analysis of related fluorotelomer alcohols. eag.comnih.gov | Instrument detection limits for some fluorotelomer alcohols are as low as 0.07–0.09 ng/tube. nih.gov |
| LC-MS | Wide range of compounds, including non-volatile | Identification and quantification in complex mixtures, especially environmental samples. mdpi.comepa.gov | LC-MS methods can separate and identify dozens of phenolic compounds in plant residue extracts. mdpi.com |
| LC-MS/MS | Unknown compounds in complex mixtures | Structural elucidation of unknown PFAS and related compounds. epa.govnih.gov | Used to identify unknown metabolites in complex biological samples. nih.gov |
High-Resolution Mass Spectrometry in Environmental PFAS Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool in environmental analysis for the identification and quantification of PFAS, including compounds structurally related to this compound. mdpi.comnih.gov HRMS offers high mass accuracy and resolution, which enables the precise detection of a broad spectrum of PFAS, even at low migration levels from food contact materials. mdpi.com
The use of GC-HRMS is being developed for the analysis, identification, and categorization of PFAS through non-targeted analysis (NTA) and suspect screening techniques. nih.gov This involves studying the behavior of various PFAS in the GC-HRMS system, including their retention indices and fragmentation patterns. nih.gov Custom databases containing mass spectra of numerous PFAS are constructed to aid in identification. nih.gov
In environmental monitoring, HRMS is employed to communicate the confidence level of PFAS identification in samples where analytical reference standards may not exist. nih.gov A confidence scale, ranging from "Confirmed by Reference Standard" to "Exact Masses of Interest," helps in harmonizing the reporting of nontarget HRMS data for PFAS. nih.gov This is particularly important as many PFAS detected in the environment are not commercially available as standards.
A significant application of HRMS is in risk assessment studies. For example, HRMS has been used to quantify the migration of 40 different PFAS from microwave popcorn bags into food simulants. mdpi.com These studies highlight the importance of comprehensive analysis, as risk assessments based on a limited number of PFAS may underestimate potential health risks. mdpi.com
UV-Visible Spectroscopy in Functional Dye and Pigment Studies
UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.com It is widely used to study compounds containing chromophores, which are light-absorbing functional groups. msu.edu
In the context of functional dyes and pigments, UV-Vis spectroscopy can be used to investigate the effects of chemical structure and solvent polarity on the absorption spectra of dyes. biointerfaceresearch.com For instance, studies on azo dyes have shown that the absorption maximum (λmax) can shift depending on the solvent used, a phenomenon known as solvatochromism. biointerfaceresearch.comacademie-sciences.fr This information is valuable for understanding how a dye will perform in different environments.
While direct studies on this compound using UV-Vis for dye applications are not prevalent, the principles of UV-Vis spectroscopy are applicable to understanding the electronic transitions in molecules. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The presence of conjugation (alternating single and double bonds) in a molecule tends to shift the absorption to longer wavelengths (a bathochromic shift). bspublications.net Although this compound itself does not have significant chromophores for absorption in the standard UV-Vis range, its derivatives or polymers incorporating it alongside chromophoric units could be studied using this technique.
Thermal Analysis and Thermogravimetric Studies of this compound Polymers
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal properties of polymers, including those derived from this compound. kohan.com.twperkinelmer.comwiley.comintertek.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. perkinelmer.comresearchgate.net It is used to determine the thermal stability and compositional properties of polymers. perkinelmer.com For polymers of octafluoropentyl acrylate (OFPMA), TGA can reveal the initial decomposition temperature. For example, the incorporation of OFPMA into an acrylic resin has been shown to increase the initial decomposition temperature of the polymer from 355 °C to 370 °C, indicating improved thermal stability. researchgate.net TGA is also used to determine the filler content, moisture content, and to predict the lifetime of polymeric materials. perkinelmer.com
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. kohan.com.tw It is used to detect physical transitions such as the glass transition (Tg), melting (Tm), and crystallization. kohan.com.tw For amorphous poly-1H,1H,5H-octafluoropentyl acrylate, DSC has been used to measure the temperature dependence of its heat capacity and to detect its glass transition between 225 K and 242 K. researchgate.net
Studies on poly(2,2,3,3,4,4,5,5-octafluoropentyl acrylate) have also utilized thermal treatments to investigate changes in its crystalline phases, which is important for its potential use in ferroelectric applications. researchgate.net
| Thermal Property | Description | Relevance to this compound Polymers |
| Decomposition Temperature | The temperature at which the polymer begins to chemically degrade. | A measure of the polymer's thermal stability. Higher decomposition temperatures are often desirable. perkinelmer.comresearchgate.net |
| Glass Transition Temperature (Tg) | The temperature at which an amorphous polymer transitions from a hard, glassy state to a soft, rubbery state. researchgate.net | Defines the upper temperature limit for the use of the polymer in rigid applications. |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer transitions to a liquid state. | Important for processing the polymer and understanding its service temperature range. |
| Filler Content | The percentage of inorganic filler material in a polymer composite. | Can be determined by the residual mass after the polymer has decomposed in a TGA experiment. perkinelmer.com |
Chromatographic Separations for Purity and Mixture Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for analyzing mixtures containing this compound. google.comcognitivemarketresearch.comtricliniclabs.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods. drawellanalytical.comavantorsciences.com
Purity analysis is crucial as impurities can affect the chemical and physical properties of the final product. dataintelo.comcognitivemarketresearch.com For instance, the purity of octafluoropentyl alcohol can be determined by chromatographic analysis, with some purification methods achieving purities of 99.5%. google.com HPLC methods can be developed and validated for the quantitative determination of purity, capable of separating the main component from structurally similar impurities. medicinescience.orgchromatographyonline.com
Mixture analysis by chromatography allows for the separation, identification, and quantification of individual components. drawellanalytical.com Different chromatographic modes can be employed based on the properties of the analytes:
Size Exclusion Chromatography (SEC) separates molecules based on their size and is useful for analyzing polymers. tricliniclabs.com
Ion Exchange Chromatography (IEC) separates charged molecules. tricliniclabs.com
Hydrophobic Interaction Chromatography (HIC) and Reverse Phase Chromatography (RPC) separate molecules based on their hydrophobicity. tricliniclabs.com
In the context of this compound, which is a highly fluorinated and thus hydrophobic molecule, reverse-phase HPLC would be a suitable technique for its separation and analysis in mixtures. The choice of column, mobile phase, and detector are critical for achieving good separation and sensitivity. drawellanalytical.com
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Studies of Octafluoropentanol Molecular Structure and Reactivity
Quantum mechanics, the fundamental theory governing the behavior of matter at the atomic and subatomic levels, provides the basis for powerful computational methods to predict molecular properties. mpie.de These calculations can elucidate the intrinsic characteristics of an isolated this compound molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like this compound, DFT calculations can determine key electronic properties that govern its chemical behavior and reactivity.
While specific DFT studies focusing solely on this compound are not prevalent in published literature, the methodology is routinely applied to similar molecules. Such a study on this compound would typically calculate:
Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The high electronegativity of the eight fluorine atoms creates a significant electron withdrawal from the carbon backbone, while the oxygen atom of the alcohol group is an electron-rich center.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule.
Electrostatic Potential (ESP): The ESP map visualizes the charge distribution and is used to predict how the molecule interacts with other chemical species. For this compound, a strong negative potential would be expected around the fluorine and oxygen atoms, while a positive potential would be localized around the hydroxyl hydrogen, making it a hydrogen-bond donor. The large dipole moment resulting from this charge separation is a key property that can be accurately predicted and has been linked to its utility in enhancing the efficiency of organic light-emitting diodes (OLEDs). ucm.es
These DFT-derived properties provide a quantitative basis for understanding the molecule's polarity, solubility, and sites susceptible to electrophilic or nucleophilic attack.
Ab initio calculations are quantum chemistry methods that rely on first principles, not using any experimental data beyond fundamental physical constants. mit.edu While simpler models often use a harmonic oscillator approximation for molecular vibrations, real molecular bonds are anharmonic. For a flexible molecule like this compound, calculating these anharmonicities is essential for accurately predicting its vibrational spectrum.
Advanced ab initio methods can compute anharmonic frequencies and account for complex interactions between different vibrational and rotational motions within the molecule. sigmaaldrich.com
Anharmonicity: This refers to the deviation of a molecular bond's potential energy from a perfect parabolic (harmonic) shape. Anharmonic calculations provide more accurate vibrational frequencies that can be directly compared with experimental infrared (IR) and Raman spectra. For the O-H bond in this compound, the stretching frequency is known to be highly anharmonic. researchgate.net
Coriolis Couplings: These are interactions between the vibrational and rotational motions of a molecule. sigmaaldrich.com In a molecule like this compound, the rotation of the entire molecule can couple with specific vibrations, leading to shifts and splitting of spectral lines. These effects are particularly strong when two vibrational modes have similar energies. sigmaaldrich.com
Calculating these effects is computationally intensive but crucial for a detailed interpretation of spectroscopic data and for understanding the dynamics of energy flow within the molecule following vibrational excitation. rsc.org
Molecular Simulation Techniques for Solvation and Phase Behavior
Molecular simulations, such as Molecular Dynamics (MD), are powerful techniques for studying the collective behavior of molecules in liquids and other condensed phases. conicet.gov.arscielo.br These simulations model the interactions between molecules over time, providing a dynamic picture of processes like solvation and phase transitions.
The unique properties of supercritical fluids, particularly supercritical carbon dioxide (scCO₂), make them attractive green solvents for chemical synthesis and processing. acs.org Understanding the phase behavior of solutes like this compound and its derivatives in these fluids is essential for process design. researchgate.net
Experimental and computational studies on related compounds, such as 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (B77674) (OFPA) and 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate (B99206) (OFPMA), provide significant insight. rsc.org In these studies, pressure-composition isotherms were determined for binary mixtures with CO₂. The solubility of these fluorinated compounds was found to increase with temperature at constant pressure. rsc.org
To model this behavior, thermodynamic equations of state are employed. A common approach is to use the Peng-Robinson equation of state combined with a van der Waals one-fluid mixing rule. rsc.orgmdpi.com This model uses adjustable parameters to correlate the experimental data, allowing for the prediction of phase behavior under different conditions of temperature and pressure. rsc.org
| System | Temperature Range (K) | Pressure Range (MPa) | Computational Model Used | Key Finding | Reference |
|---|---|---|---|---|---|
| OFPA + CO₂ | 313.2 - 393.2 | up to 17.86 | Peng-Robinson EOS | Solubility increases with temperature at constant pressure. | rsc.org |
| OFPMA + CO₂ | 313.2 - 393.2 | up to 17.86 | Peng-Robinson EOS | Solubility increases with temperature at constant pressure. | rsc.org |
| P(MMA-co-OFPMA) + scCO₂ | 334 - 454 | up to 194 | Peng-Robinson EOS | Phase behavior depends on copolymer composition and cosolvents. | mdpi.com |
Molecular dynamics simulations can reveal the specific interactions between a solute and solvent molecules, including the formation and dynamics of hydrogen bonds. scielo.brustc.edu.cn For this compound, its amphiphilic nature—having both a polar alcohol head (-CH₂OH) and a non-polar, highly fluorinated tail—leads to complex solvation behavior.
A simulation of this compound in a solvent like water would show the hydroxyl group acting as both a hydrogen bond donor (from the -OH hydrogen) and acceptor (at the oxygen lone pairs). utwente.nl These strong, directional interactions with water molecules would dominate the solvation of the head group. Conversely, the fluorinated tail is hydrophobic and would interact with water primarily through weaker van der Waals forces, leading to a structured solvation shell around the non-polar portion of the molecule. scielo.br The competition between hydrogen bonding and other non-covalent interactions, such as halogen bonding, can also be explored. findaphd.com
| Solvent Type | Dominant Interaction with -CH₂OH Head | Dominant Interaction with -C₄F₈H Tail |
|---|---|---|
| Polar Protic (e.g., Water, Methanol) | Hydrogen Bonding (Donor & Acceptor) | Hydrophobic Effect / van der Waals |
| Polar Aprotic (e.g., Acetone, DMSO) | Hydrogen Bonding (Donor only), Dipole-Dipole | Dipole-Dipole, van der Waals |
| Non-Polar (e.g., Hexane) | Dipole-Induced Dipole | van der Waals (London Dispersion Forces) |
Computational Design and Prediction of this compound-Based Materials
Computational methods are increasingly used not just to understand existing materials but to design new ones with desired properties, a field known as computational materials design. mit.edusigmaaldrich.com By leveraging theoretical predictions, researchers can screen potential materials and focus experimental efforts on the most promising candidates, accelerating the discovery process. researchgate.net
The insights gained from quantum mechanics and molecular simulations of this compound can be directly applied to the design of advanced materials. For example, the calculated solubility of fluorinated monomers in supercritical CO₂ is a key parameter for designing polymerization processes in this environmentally friendly solvent. mdpi.com Researchers have used this knowledge to synthesize copolymers like poly(methyl methacrylate-co-octafluoropentyl methacrylate) [P(MMA-co-OFPMA)] using supercritical dispersion polymerization. mdpi.com The computational prediction of phase behavior helps define the optimal conditions (temperature, pressure, composition) to achieve a successful polymerization in a single-phase system. acs.org
Furthermore, the electronic properties of this compound, such as its large dipole moment, can be exploited. One study demonstrated that treating the emissive layer of a polymer-based OLED with this compound significantly enhanced device efficiency. ucm.es This improvement was attributed to the dipole of the fluorinated alcohol lowering the electron injection barrier at the device interface. This provides a clear example of how a property predicted by computational chemistry can be translated into a functional materials application. ucm.es This systems-design approach, integrating computational models with materials science principles, is a powerful strategy for developing novel materials based on fluorinated compounds.
In Silico Approaches for Predicting Derivative Characteristics
Computational chemistry and theoretical modeling provide powerful, cost-effective, and rapid methods for predicting the characteristics of new chemical entities without the need for immediate synthesis and laboratory testing. These in silico approaches are particularly valuable in the context of highly fluorinated compounds like this compound and its potential derivatives. By modifying the parent structure of this compound—for instance, by esterification of the hydroxyl group or substitution of the non-fluorinated hydrogens—a vast chemical space of derivatives can be explored computationally. These theoretical methods allow for the prediction of a wide range of properties, from fundamental physicochemical characteristics to potential biological activities, thereby guiding the design and prioritization of derivatives for synthesis and further investigation.
Key computational approaches include Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, molecular docking, and quantum chemical calculations. These methods leverage the known structure of a molecule to forecast its behavior and properties. For fluorinated compounds, these predictions are crucial for understanding how the number and position of fluorine atoms influence molecular conformation, electronic properties, lipophilicity, and interaction with biological systems. researchgate.net
Quantitative Structure-Property Relationship (QSPR/QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate variations in the molecular structure of a series of compounds with their physicochemical properties (QSPR) or biological activities (QSAR). nih.gov These models are built using a "training set" of compounds for which experimental data are available and are then validated to ensure their predictive power for new, untested molecules. acs.orgmdpi.com For derivatives of this compound, QSPR models can predict essential environmental and physical properties.
Research on other perfluorinated and polyfluorinated chemicals (PFCs) demonstrates the utility of this approach. For example, robust QSPR models have been developed to predict aqueous solubility (AqS), vapor pressure (VP), and the n-octanol-water partition coefficient (logKow) for various PFCs. acs.orgresearchgate.net These models use theoretical molecular descriptors, which are numerical values derived from the chemical structure, to make predictions.
Table 1: Examples of Molecular Descriptors Used in QSPR Models for Fluorinated Compounds
| Descriptor Type | Examples | Predicted Property | Reference |
|---|---|---|---|
| Constitutional | Molecular Weight, Number of Fluorine Atoms | Vapor Pressure, Boiling Point | tandfonline.com |
| Topological | Connectivity Indices, Shape Indices | Aqueous Solubility, logKow | acs.orgresearchgate.net |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Acidity (pKa), Reactivity | tandfonline.com |
| Geometric | Molecular Surface Area, Molecular Volume | Bioconcentration Factor (BCF) | acs.org |
This table is interactive. Users can sort the columns to compare different descriptor types and their applications.
By applying such validated models, researchers can estimate how modifications to the this compound backbone would alter key properties. For instance, elongating an ester chain attached to the hydroxyl group would be predicted to decrease aqueous solubility and increase the logKow value, affecting the derivative's environmental partitioning behavior.
Molecular Docking and Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as an this compound derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). uel.ac.uk This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target to identify potential inhibitors or activators. The output is typically a "docking score," which estimates the binding affinity, and a predicted binding pose, which reveals key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov
While specific docking studies on this compound derivatives are not widely published, research on other fluorinated derivatives highlights the approach's potential. Fluorinated compounds are often investigated as enzyme inhibitors, and docking studies can elucidate their mechanism of action. For example, studies on fluorinated chalcones and tubastatin A derivatives have used molecular docking to correlate predicted binding energies with experimentally observed biological activity against targets like thymidylate kinase and Histone Deacetylase 6 (HDAC6), respectively. uel.ac.uknih.gov The strong electronegativity and unique steric profile of fluorine atoms can lead to favorable interactions within a protein's active site.
Table 2: Illustrative Molecular Docking Results for Fluorinated Derivatives Against Biological Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interactions Noted | Reference |
|---|---|---|---|---|
| Fluorinated Chalcone Derivative | Thymidylate Kinase | -9.67 | Occupies prime enzymatic pocket | uel.ac.uk |
| Fluorinated Tubastatin A Derivative | Histone Deacetylase 6 (HDAC6) | -9.84 | Metal complexation, hydrogen bonding, π-π stacking | nih.gov |
| Fluorinated Thiourea Derivative | Aromatase | Not specified | Interactions with TRP224, MET374, ARG115 | nih.gov |
This table is interactive. It showcases predicted binding affinities and interaction types for various fluorinated compounds, demonstrating the data generated from molecular docking studies.
For a hypothetical this compound derivative designed as an enzyme inhibitor, docking simulations could predict its binding affinity and reveal whether the fluorinated chain fits into a hydrophobic pocket or if the alcohol/ester headgroup forms critical hydrogen bonds.
Quantum Chemical Methods
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and spectroscopic properties of molecules. rsc.org These methods can be applied to predict properties that are difficult to measure experimentally.
A study specifically applied DFT methods to predict the conformationally averaged ¹⁹F NMR chemical shifts of 2,2,3,3,4,4,5,5-octafluoropentan-1-ol itself. rsc.orgchemrxiv.org The research evaluated several DFT functionals and basis sets to find a balance between computational cost and accuracy. The ωB97XD functional with the aug-cc-pvdz basis set was identified as providing the best performance, with a root mean square (RMS) error of 3.57 ppm for a large set of fluorinated molecules. rsc.orgchemrxiv.org Such calculations are invaluable for confirming the structure of novel synthesized derivatives by comparing predicted NMR spectra with experimental data.
Table 3: Performance of Different DFT Methods in Predicting ¹⁹F NMR Chemical Shifts
| Method (Functional/Basis Set) | RMS Error (ppm) | R² Value | Reference |
|---|---|---|---|
| ωB97XD / aug-cc-pvdz | 3.57 | >0.99 | rsc.orgchemrxiv.org |
| MP2 / aug-cc-pvdz | 5.59 | >0.98 | chemrxiv.org |
| B3LYP / aug-cc-pvdz | 7.93 | >0.98 | chemrxiv.org |
This interactive table compares the accuracy of different quantum chemical methods for predicting ¹⁹F NMR chemical shifts, a key characteristic for identifying fluorinated compounds.
Furthermore, quantum chemical methods are used to calculate acidity constants (pKa). For instance, calculations on perfluorinated carboxylic acids have shown that the degree and location of branching in the perfluoroalkyl chain significantly influence the compound's acidity. tandfonline.com Similar calculations for this compound derivatives could predict how structural changes affect the acidity of the hydroxyl proton, a critical parameter for its reactivity and interactions.
Applications in Advanced Materials Science and Engineering
Development of Fluorinated Polymers and Copolymers
Octafluoropentanol is a precursor to monomers like octafluoropentyl methacrylate (B99206) (OFPMA), which are used to synthesize advanced fluorinated polymers and copolymers. polysciences.comresearchgate.net These polymers integrate the unique properties of fluorine into a larger macromolecular structure, resulting in materials with exceptional performance characteristics. acs.org The polymerization of OFPMA with other monomers, such as styrene (B11656) or glycidyl (B131873) methacrylate, allows for the creation of copolymers with a broad range of properties, including high chemical resistance and thermal stability. acs.orgmdpi.com
Polymers derived from this compound, particularly those based on OFPMA, are essential in formulating high-performance coatings and adhesives. polysciences.comdow.com Methacrylate-based adhesives are noted for their high toughness and excellent chemical resistance. arkema.comitwperformancepolymers.com The incorporation of fluorinated monomers like OFPMA enhances these properties, leading to adhesives and coatings suitable for challenging industrial applications, including in the automotive and electronics sectors. arkema.com An experimental nanohybrid adhesive containing OFPMA demonstrated acceptable bond strength for orthodontic applications, indicating its utility in specialized adhesive formulations. nih.gov
Surface modification of biomedical devices is critical to ensure biocompatibility and prevent adverse reactions in the body. Materials coated with polymers derived from this compound exhibit enhanced biocompatibility. polysciences.com Specifically, surface modification of polyether ether ketone (PEEK), a common biomaterial, with OFPMA has been shown to be a practical method for creating anti-biofilm and biocompatible devices. researchgate.netresearchgate.net Such surfaces can reduce protein adsorption, a key factor in preventing biofouling on medical implants. researchgate.net The resulting materials show high biological inertness, making them suitable for various medical device applications. researchgate.net
The incorporation of fluorinated monomers derived from this compound into polymer structures significantly enhances their chemical resistance. specialchem.com Polymers like polymethyl methacrylate (PMMA) are known for their resistance to a variety of chemicals, including water and alcohols. darwin-microfluidics.com The addition of fluorinated components reinforces this resistance. itwperformancepolymers.com While direct data on tensile strength enhancement by this compound specifically is limited, the integration of fluorinated nanofillers into polymer matrices is a known strategy for improving mechanical properties, including tensile and flexural strength. semanticscholar.org Adhesives formulated with methacrylates, a category that includes OFPMA, are recognized for their high tensile strength. itwperformancepolymers.com
A primary advantage of incorporating fluorine into materials is the ability to drastically lower surface free energy. mdpi.com Coatings based on copolymers containing fluoroalkyl methacrylates can achieve surface energy values as low as 13 to 25 mN/m. mdpi.com Surface modification of materials with OFPMA leads to a more hydrophobic, or water-repellent, surface. researchgate.net Research has demonstrated that applying an OFPMA coating to a PEEK polymer surface via plasma spray significantly increases the water contact angle, a key indicator of hydrophobicity and low surface energy. researchgate.net This property is crucial for creating non-stick surfaces for a variety of applications, from industrial coatings to biomedical devices. polysciences.comnih.gov
Table 1: Effect of OFPMA Coating on PEEK Surface Wettability
| Plasma Application Time | Resulting Water Contact Angle (CA) |
|---|---|
| 0 s (Control) | Not specified |
| 10 s | Not specified |
| 30 s | 88.2° ± 7.3° |
| 60 s | 64.3° ± 5.5° |
Data sourced from a study on plasma spray coating of OFPMA on PEEK surfaces. researchgate.net
This compound in Novel Solvent Systems and Media
Beyond its role in polymer science, this compound itself is a component of innovative solvent systems designed for specialized chemical processes. Its hydrophobic and fluorinated nature makes it a candidate for applications where traditional solvents are inadequate.
This compound has been identified as a key component in advanced, nonaqueous solvent systems for carbon capture. rti.orgacs.orgacs.org It is used as an acidic, hydrophobic alcohol in combination with a hydrophobic amine to create a solvent with the potential for a low reboiler heat duty, which is a major factor in the energy cost of carbon capture processes. rti.orgacs.orgresearchgate.net This type of water-lean, hydrophobic solvent system is designed to reduce the high energy penalties associated with conventional aqueous amine solvents by minimizing the vaporization of water. acs.orgosti.gov The unique properties of fluorinated compounds, such as high gas solubility and chemical stability, make them promising for capturing CO2 from industrial sources at elevated temperatures and pressures. ntnu.no
Table 2: Properties of Hydrophobic Solvents for Carbon Capture
| Solvent Component | Role/Property | Benefit in Carbon Capture |
|---|---|---|
| This compound | Acidic, hydrophobic alcohol | Contributes to a nonaqueous system, potentially lowering energy for regeneration. rti.orgresearchgate.net |
| Hydrophobic Amine | CO2 absorbent | Readily absorbs CO2 at low pressure and releases it at higher temperatures. acs.org |
Applications in Organic Synthesis Reaction Media
This compound (OFP) is a fluorinated alcohol that has garnered attention as a specialized solvent in organic synthesis. Its unique properties, derived from the presence of a significant number of fluorine atoms, distinguish it from conventional organic solvents and offer specific advantages in certain reaction types.
The primary role of this compound as a reaction medium stems from its distinct physical and chemical characteristics. As a fluorous solvent, it exhibits limited miscibility with many common organic solvents and water, a property that is exploited in biphasic catalysis. In such systems, a fluorous phase containing a fluorous-tagged catalyst can be easily separated from the product phase (typically in an organic or aqueous solvent) at the end of a reaction, facilitating catalyst recovery and reuse. This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency.
Research has shown that the high polarity and hydrogen-bond-donating ability of the alcohol group, combined with the nonpolar and hydrophobic nature of the fluorinated chain, create a unique solvent environment. This can influence reaction rates and selectivities. For instance, the use of fluorinated alcohols as solvents can stabilize charged intermediates or transition states, thereby accelerating certain reactions.
While specific data on the broad application of this compound across a wide range of organic reactions is not extensively documented in readily available literature, its properties are comparable to other well-studied fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). These solvents are known to promote a variety of transformations, including:
Oxidations: The electron-withdrawing nature of the fluoroalkyl chain can enhance the reactivity of oxidizing agents.
Reductions: Fluorinated solvents can influence the stereoselectivity of certain reduction reactions.
Rearrangements: The unique solvation properties can facilitate cationic rearrangements.
The table below outlines the general properties of this compound that are relevant to its application as a reaction medium.
| Property | Value | Implication in Organic Synthesis |
| Molecular Formula | C₅H₄F₈O | High fluorine content contributes to its unique solvent properties. |
| Molar Mass | 232.07 g/mol | A relatively high molecular weight for a pentanol (B124592) derivative. |
| Boiling Point | Approx. 140-142 °C | Allows for reactions to be conducted at elevated temperatures. |
| Density | Approx. 1.66 g/mL | Significantly denser than most common organic solvents, facilitating phase separation. |
| Solubility | Limited miscibility with non-fluorinated solvents | Enables its use in fluorous biphasic systems for catalyst recycling. |
| Polarity | High, with a strong hydrogen-bond-donating ability | Can stabilize polar intermediates and transition states, influencing reaction kinetics. |
It is important to note that while the potential for this compound as a valuable reaction medium in organic synthesis is clear from its properties, detailed and specific research findings documenting its widespread use are not as prevalent as for other fluorinated alcohols. Further research would be beneficial to fully explore its scope and limitations in this application.
Advanced Functional Materials Development
While this compound is a known chemical compound, its specific applications in the development of the advanced functional materials outlined below are not extensively documented in publicly available scientific literature. The following sections reflect the current state of available information.
Synthesis and Application of Functionalized Metallophthalocyanines
There is no direct evidence in the reviewed scientific literature to suggest that this compound is utilized as a solvent or a reactant in the synthesis of functionalized metallophthalocyanines. The synthesis of these complex macrocyclic compounds typically employs high-boiling organic solvents such as quinoline, dimethylformamide (DMF), or n-pentanol to achieve the necessary reaction temperatures for cyclotetramerization of phthalonitrile (B49051) precursors. While fluorinated solvents are used in various areas of materials science, their specific application in this context has not been reported.
Research in Nanomaterials and Microelectromechanical Systems (MEMS)
A comprehensive search of scientific databases does not indicate a significant or established role for this compound in the synthesis of nanomaterials or the fabrication of Microelectromechanical Systems (MEMS).
Nanomaterials Synthesis: The synthesis of nanoparticles often involves methods like sol-gel processes, hydrothermal synthesis, or chemical vapor deposition, utilizing a wide range of precursors and solvents. There is no specific mention of this compound being a preferred or necessary solvent or reagent in these processes.
MEMS Fabrication: MEMS fabrication relies on techniques adapted from the semiconductor industry, such as photolithography, etching (wet and dry), and thin-film deposition. The chemicals used are typically high-purity and well-characterized for their compatibility with silicon and other microfabrication materials. This compound does not appear to be a standard chemical used in these established fabrication protocols.
Development of UV-Curable Resins with Tunable Surface Properties
The development of UV-curable resins involves the formulation of monomers, oligomers, photoinitiators, and various additives to achieve desired properties upon curing. While fluorinated compounds can be incorporated into resin formulations to modify surface properties such as hydrophobicity and oleophobicity, there is no specific research that highlights the use of this compound for this purpose. The field typically utilizes fluorinated acrylates or methacrylates that can be directly polymerized into the resin network.
Design of Surfaces with Anti-Fouling and Anti-Adhesion Properties
The creation of anti-fouling and anti-adhesion surfaces is an active area of materials research. Fluorinated compounds are of great interest in this field due to their low surface energy, which can reduce the adhesion of organisms and other contaminants. Self-assembled monolayers (SAMs) with fluorinated terminal groups are a common approach to creating such surfaces.
While this compound possesses a fluoroalkyl chain that could theoretically be used to create a low-energy surface, there is no specific documentation of its use in designing anti-fouling or anti-adhesion coatings. The research in this area tends to focus on longer-chain perfluorinated thiols, silanes, or polymers that can form robust and well-ordered surface layers.
Environmental Behavior and Advanced Analytical Monitoring
Environmental Persistence and Transport Mechanisms of Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols (FTOHs) like octafluoropentanol, are characterized by their high persistence in the environment. mdpi.comenviro.wiki The strength of the carbon-fluorine bond makes these compounds resistant to degradation through processes like hydrolysis, photolysis, and biodegradation. mdpi.compfasfree.org.uk This inherent stability contributes to their long-term presence in various environmental compartments. pfasfree.org.uk
The transport of fluorinated compounds in the environment is a complex process influenced by the compound's specific physicochemical properties, such as chain length, functional group, and the degree of fluorination. itrcweb.org These characteristics dictate how a compound partitions between different media, including water, air, soil, and biota. acs.orgnih.gov For instance, shorter-chain PFAS are generally more mobile and likely to be found in water, with a greater potential to reach groundwater. service.gov.uk Conversely, longer-chain compounds tend to bioaccumulate in organisms. service.gov.uk
The movement of these compounds through the subsurface is affected by factors such as soil organic carbon content, clay mineralogy, and the chemistry of the water, including pH and the presence of other ions. nih.govmdpi.com Sorption to soil and sediments is a key process governing their mobility, with both hydrophobic and electrostatic interactions playing significant roles. mdpi.com The dual hydrophobic and hydrophilic nature of many PFAS compounds further complicates their environmental fate and transport. nih.gov
Fluorotelomer alcohols are recognized as volatile compounds and are frequently detected in the atmosphere. wikipedia.org Their volatility allows for long-range atmospheric transport, contributing to the presence of their degradation products, perfluoroalkyl carboxylates (PFCAs), in remote locations. rsc.org The atmospheric oxidation of FTOHs is a significant pathway for the formation of these persistent PFCAs. wikipedia.orgrsc.org Landfills can act as sources of FTOHs to the atmosphere through the degradation of consumer products containing these substances. rsc.org
The partitioning behavior of FTOHs between air, water, and organic phases is a critical determinant of their environmental distribution. acs.orgnih.gov Research indicates that FTOHs have a greater tendency to sorb to organic phases and a lower tendency to remain in water than previously thought, which has significant implications for their environmental modeling and risk assessment. acs.orgnih.gov
Occurrence and Distribution of this compound and its Analogues as Per- and Polyfluoroalkyl Substances (PFAS)
This compound and its analogues are part of the larger group of per- and polyfluoroalkyl substances (PFAS), which have been widely used in industrial and consumer products for their water- and oil-repellent properties. service.gov.ukswitchnatural.com As a result of their extensive use and persistence, these compounds are now ubiquitously found in the environment, including in water, soil, air, and living organisms. switchnatural.comanalytik-jena.com
Fluorotelomer alcohols (FTOHs), such as this compound, are known precursors to perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally in human and wildlife populations. purdue.edu FTOHs themselves have been identified as residual components in various consumer products. wikipedia.org
The distribution of different FTOH homologues in the environment can vary. For example, studies of soils near industrial facilities have shown the presence of a range of FTOHs, with concentrations and dominant homologues shifting over time, likely reflecting changes in industrial production from longer-chain (C8-based) to shorter-chain (C6-based) chemistries. nih.govnih.gov In some marine sediments, 10:2 FTOH has been found at higher concentrations than 8:2 FTOH. nih.gov
PFAS, including FTOHs and their degradation products, have been detected in various environmental media across the globe:
Water: PFAS have been found in drinking water, surface water, and groundwater. service.gov.ukswitchnatural.com Shorter-chain PFAS are particularly mobile in aquatic systems. service.gov.uk
Soil and Sediment: Sorption to soil and sediment is a significant factor in the environmental distribution of PFAS. mdpi.com Concentrations of FTOHs in soil can be influenced by proximity to industrial sources. nih.gov
Air: The volatility of FTOHs leads to their presence in the atmosphere, allowing for long-range transport. wikipedia.orgrsc.org
Biota: Due to their potential for bioaccumulation, PFAS have been detected in a wide range of wildlife, including fish. mdpi.comservice.gov.uk
The widespread occurrence of these compounds has prompted increased monitoring and regulatory attention globally. enviro.wikiselectscience.net
Methodological Advancements in Environmental Chemical Analysis
The ubiquitous nature and potential risks associated with fluorinated compounds have driven significant advancements in analytical methods for their detection and monitoring in the environment.
Analytical approaches for PFAS can be broadly categorized as targeted and non-targeted. mdpi.com
Targeted analysis focuses on the detection and quantification of specific, known PFAS compounds. mdpi.com This is typically achieved using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for a predefined list of analytes. selectscience.nethepure.com Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly for more volatile PFAS like FTOHs. rjleegroup.com Targeted methods are essential for routine monitoring and compliance with regulatory limits for well-characterized PFAS. hepure.comrjleegroup.com
Non-targeted analysis aims to identify a broader range of unknown or "emerging" PFAS in a sample without prior knowledge of their identity. rjleegroup.com This approach is crucial for discovering new contaminants and understanding the full scope of PFAS pollution. scholaris.ca High-resolution mass spectrometry (HRMS) is a key technology for non-targeted screening, as it provides accurate mass measurements that can be used to deduce the elemental composition of unknown compounds. chromatographyonline.comwaters.com Other innovative techniques include the Total Oxidizable Precursor (TOP) assay, which converts precursor compounds into terminal PFCAs for a more comprehensive assessment, and the use of inductively coupled plasma mass spectrometry (ICP-MS) for fluorine-specific detection. newmoa.orgnih.gov Fluorine nuclear magnetic resonance spectroscopy (¹⁹F NMR) is also emerging as a complementary tool for non-targeted analysis, offering an unbiased snapshot of all fluorinated compounds in a sample. scholaris.ca
The table below summarizes the primary analytical techniques used for targeted and non-targeted analysis of fluorinated compounds.
| Analytical Approach | Primary Techniques | Description | Key Application |
| Targeted Analysis | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective for quantifying known PFAS. selectscience.nethepure.com | Routine monitoring and regulatory compliance. |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | Suitable for analyzing volatile and semi-volatile PFAS like FTOHs. nih.govgerstel.com | Analysis of specific volatile fluorinated compounds. | |
| Non-Targeted Analysis | High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data to identify unknown PFAS. rjleegroup.comchromatographyonline.com | Discovering emerging contaminants and comprehensive screening. |
| Total Oxidizable Precursor (TOP) Assay | Converts precursors to terminal acids for a broader PFAS assessment. mdpi.comnewmoa.org | Estimating the total potential concentration of PFAAs. | |
| ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy | Provides an unbiased detection of all fluorine-containing compounds. scholaris.ca | Complementary non-targeted screening and quantification. | |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Used for fluorine-specific detection to identify all fluorinated compounds. nih.govnih.gov | Screening for total organic fluorine content. |
The assessment of environmental samples for fluorinated compounds involves both qualitative and quantitative analysis. intrac.orgresearchgate.net
Qualitative analysis aims to identify the presence of specific chemical species in a sample. nzqa.govt.nz In the context of PFAS, this involves determining which specific compounds are present in a given environmental matrix, such as water, soil, or air. researchgate.net Techniques like HRMS are particularly powerful for qualitative screening, as they can help identify a wide range of known and unknown compounds. waters.com
Quantitative analysis focuses on determining the concentration or amount of a specific substance in a sample. intrac.orgnih.gov This is crucial for assessing the extent of contamination, understanding exposure levels, and ensuring compliance with environmental regulations. rjleegroup.com For PFAS, quantitative analysis is most commonly performed using LC-MS/MS, which can accurately measure concentrations down to the parts-per-trillion (ppt) level. hepure.com
The combination of qualitative and quantitative methods provides a comprehensive picture of PFAS contamination. intrac.org For example, a non-targeted HRMS analysis might first be used to qualitatively identify the various PFAS present in a landfill leachate sample. Subsequently, a targeted LC-MS/MS method would be used to quantify the concentrations of the most significant or regulated compounds identified. This integrated approach ensures both a broad understanding of the contaminants present and precise data on their levels. waters.com Effective sample preparation, such as solid-phase extraction (SPE), is a critical step prior to analysis to remove interferences from the complex sample matrix and concentrate the target analytes. selectscience.net
Detecting trace levels of the vast and growing number of fluorinated compounds in complex environmental matrices presents several analytical challenges. hepure.comscholaris.ca
Challenges:
Sensitivity: Many PFAS are present at extremely low concentrations (parts-per-trillion or even lower), requiring highly sensitive analytical instrumentation to detect and accurately quantify them. hepure.com
Selectivity: With thousands of different PFAS compounds in existence, it is challenging to separate and specifically detect individual compounds, especially in the presence of other interfering substances in the sample matrix. hepure.comnih.gov
Matrix Effects: Components of environmental samples (e.g., organic matter in soil, salts in water) can interfere with the analytical signal, leading to inaccurate measurements. selectscience.netnih.gov
Lack of Standards: For many emerging and novel PFAS, analytical standards are not commercially available, which hinders their positive identification and quantification. scholaris.ca
Cost and Complexity: The sophisticated equipment required for trace PFAS analysis, such as LC-MS/MS and HRMS systems, is expensive to acquire and operate, and requires highly trained personnel. hepure.com
Innovations: To address these challenges, the analytical science community has developed several innovations:
Advanced Instrumentation: The development of more sensitive and higher-resolution mass spectrometers, such as state-of-the-art triple quadrupole (TQMS) and time-of-flight (TOF) mass spectrometers, has significantly improved detection limits and selectivity. selectscience.netnih.gov
Improved Sample Preparation: Innovations in sample preparation techniques, such as the development of specialized solid-phase extraction (SPE) cartridges, help to minimize matrix effects and improve the recovery of target analytes. selectscience.net
Non-Targeted and Suspect Screening: As mentioned previously, the use of HRMS for non-targeted and suspect screening allows for the tentative identification of compounds for which no standards exist, expanding the scope of detectable PFAS. rjleegroup.comscholaris.ca
Fluorine-Specific Detection: Techniques like ¹⁹F NMR and ICP-MS offer an alternative to traditional mass spectrometry by specifically detecting the fluorine element, providing a way to measure the total organic fluorine content and identify compounds that are difficult to ionize. scholaris.canih.gov
Field-Deployable Sensors: Research is ongoing to develop portable biosensors and other field-deployable devices that could allow for rapid, on-site screening of PFAS contamination at a lower cost, though these are often limited to specific target compounds. mdpi.comhepure.com
These ongoing advancements are crucial for improving our ability to monitor the environment for the full range of PFAS contaminants and to better protect human and ecological health. selectscience.net
Concluding Remarks and Future Research Imperatives
Synthesis and Reaction Engineering Challenges and Opportunities
The production of octafluoropentanol (OFP) primarily relies on the telomerization of tetrafluoroethylene (B6358150) (TFE) with methanol, a process that, while established, presents notable challenges and opportunities for future research. A significant hurdle is the formation of a mixture of telomers, which necessitates intricate and energy-intensive purification steps to isolate the desired 1,1,2,2,3,3,4,4-octafluoro-1-pentanol. Future research endeavors should prioritize the development of highly selective catalysts and the optimization of reaction conditions to enhance the yield of OFP while minimizing the production of higher-order telomers. This would not only improve process efficiency but also contribute to a more sustainable manufacturing footprint.
Key opportunities for innovation lie in the realm of sustainable synthesis and process intensification. Exploring alternative, greener synthetic pathways that reduce the reliance on TFE, a potent greenhouse gas, is a critical research direction. Furthermore, optimizing reaction parameters to decrease solvent usage and energy consumption is paramount. The adoption of modern chemical engineering principles, such as flow chemistry and microwave-assisted synthesis, could lead to significant process intensification, resulting in higher throughput and reduced waste generation. The development of comprehensive kinetic models for the telomerization reaction is also essential for designing more efficient reactors and for achieving better control over product distribution. Additionally, investigating novel separation technologies beyond traditional fractional distillation, such as membrane-based separation or selective adsorption, could offer more energy-efficient and environmentally friendly purification methods.
Advancements in Materials Science Applications
This compound is a valuable fluorinated building block in materials science, and ongoing research continues to unveil new applications. Its distinct combination of properties, including high fluorine content, low surface energy, and unique hydrogen-bonding capabilities, makes it a versatile component in the design of functional materials.
A primary area of advancement is in the creation of novel fluorinated polymers and coatings. The incorporation of OFP into polymer structures imparts desirable surface properties such as hydrophobicity, oleophobicity, and chemical stability. Future research is expected to focus on the synthesis of precisely defined copolymers and block polymers containing OFP segments to create advanced materials for applications ranging from anti-fouling and self-cleaning surfaces to low-friction coatings.
Another significant research avenue is the use of OFP as a specialized solvent and processing medium for the fabrication of nanomaterials and thin films. Its unique solvency characteristics are being harnessed to direct the self-assembly of block copolymers, enabling the creation of highly ordered nanostructures for applications in electronics and photonics. The low surface tension of OFP also makes it an excellent solvent for spin-coating and other deposition techniques, facilitating the production of uniform, high-quality thin films. Emerging research in soft matter, such as the formation of organogels and liquid crystals with OFP, opens up new possibilities for developing advanced materials for sensing, catalysis, and biomedical applications.
Future Directions in Computational and Spectroscopic Characterization
Computational modeling and advanced spectroscopic techniques are pivotal in elucidating the molecular-level behavior of this compound, with future research poised to provide even more profound insights. Computational methods, such as Density Functional Theory (DFT), have been successfully applied to investigate the conformational landscape and vibrational spectra of the isolated OFP molecule. Future computational studies are expected to tackle more complex systems, including the interactions of OFP with surfaces, polymers, and biological molecules. Molecular dynamics (MD) simulations will be instrumental in unraveling the dynamics and structural organization of OFP in the liquid phase and in solution, providing a deeper understanding of its unique properties as a solvent.
In the realm of spectroscopy, while conventional techniques like infrared and Raman spectroscopy have provided foundational data, the application of more advanced methods holds the key to a more detailed characterization. For instance, two-dimensional infrared (2D-IR) spectroscopy could be employed to probe the ultrafast dynamics of hydrogen-bond networks and conformational changes in real-time. Such studies would offer unprecedented detail on the intermolecular forces that govern the macroscopic properties of OFP. Furthermore, surface-specific spectroscopic techniques, such as sum-frequency generation (SFG) spectroscopy, can provide valuable information on the orientation and ordering of OFP molecules at interfaces, which is crucial for understanding its role in surface modification and thin-film formation. The synergy between advanced spectroscopic experiments and high-level computational modeling will be essential for building a comprehensive, molecular-level picture of this compound.
Emerging Environmental Research Priorities for Fluorinated Alcohols
Another key area of environmental research is the behavior of OFP in aquatic and terrestrial systems. Studies are needed to understand its partitioning in soil and water, its potential for bioaccumulation in organisms, and its biotransformation pathways. While shorter-chain fluorinated alcohols like OFP are generally considered to be less bioaccumulative than their long-chain counterparts, comprehensive research is required to validate this and to assess the potential formation of more persistent or toxic transformation products. The development of robust analytical methods for the sensitive detection of OFP and its metabolites in complex environmental samples is also a pressing need.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of octafluoropentanol that influence its experimental handling and reactivity?
- Methodological Answer : Key properties include volatility (measured via vapor pressure assays), solubility in polar/nonpolar solvents (determined by shake-flask methods), and thermal stability (assessed via thermogravimetric analysis). Fluorinated alcohols like this compound exhibit strong hydrogen-bond acidity, which can be quantified using the Kamlet-Taft solvatochromic parameters . For reproducible results, store the compound in inert atmospheres (e.g., argon) to prevent moisture absorption and degradation .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments (chemical shifts typically range from -75 to -85 ppm for perfluorinated groups) .
- Infrared (IR) Spectroscopy : Identify O-H stretching vibrations (broad peaks near 3200–3600 cm) and C-F vibrations (sharp bands at 1100–1300 cm) .
- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to confirm molecular ion peaks (expected m/z: ~246 for CHFO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to probe this compound’s role as a solvent in organofluorine synthesis?
- Methodological Answer :
- Controlled Solvent Studies : Compare reaction yields and kinetics in this compound vs. non-fluorinated alcohols (e.g., ethanol) under identical conditions. Monitor fluorophilicity using partition coefficients in biphasic systems (e.g., water/hexane) .
- Computational Modeling : Apply density functional theory (DFT) to calculate solvent polarity parameters and predict solvation effects on transition states .
- Data Table :
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| This compound | 28.5 | 92 |
| Ethanol | 24.3 | 68 |
| Source: Hypothetical data based on fluorinated solvent studies |
Q. What strategies resolve contradictions in reported toxicity values of this compound across environmental studies?
- Methodological Answer :
- Systematic Review : Compile existing toxicity data (e.g., LC, EC) from peer-reviewed sources, noting experimental variables (e.g., test organism, exposure duration). Use meta-analysis to identify outliers and confounders .
- Standardized Assays : Re-evaluate toxicity in controlled settings using OECD guidelines (e.g., Test No. 201: Daphnia magna acute immobilization) to ensure consistency in pH, temperature, and solvent carriers .
- Confounding Factors : Assess the impact of impurities (e.g., residual fluorinated byproducts) via gas chromatography-mass spectrometry (GC-MS) .
Q. How can mechanistic studies elucidate this compound’s interactions with biological membranes?
- Methodological Answer :
- Biophysical Assays : Use fluorescence anisotropy to measure membrane fluidity changes in lipid bilayers (e.g., DPPC vesicles) exposed to this compound .
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion depth and hydrogen-bonding interactions with phospholipid headgroups .
- Comparative Analysis : Contrast results with non-fluorinated analogs to isolate fluorination effects on membrane disruption .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound exposure studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values. Use software like GraphPad Prism for curve fitting and confidence interval calculations .
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalous data points caused by experimental artifacts .
- Reproducibility : Validate findings through triplicate runs and cross-lab collaborations to mitigate batch-to-batch variability .
Literature Review and Source Evaluation
Q. How can researchers identify credible data sources for this compound’s environmental persistence and degradation pathways?
- Methodological Answer :
- Prioritize Peer-Reviewed Journals : Search databases like SciFinder and PubMed using keywords (e.g., “this compound degradation kinetics”) .
- Government and NGO Reports : Reference EPA High Production Volume (HPV) chemical assessments for regulatory-grade toxicity data .
- Avoid Unreliable Sources : Exclude non-peer-reviewed platforms (e.g., ) and prioritize primary literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
